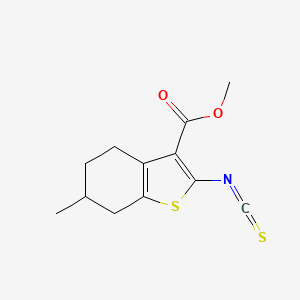

![molecular formula C22H18N2O4 B2938715 3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-61-4](/img/structure/B2938715.png)

3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

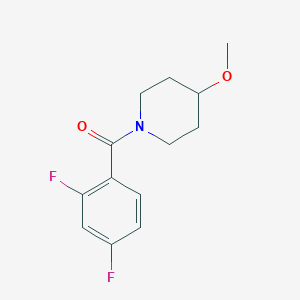

“3-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a complex organic compound. It is composed of a benzamide moiety with a 3-methoxy substitution, and a dibenzo[b,f][1,4]oxazepin moiety with an 8-methyl-11-oxo substitution .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzamide moiety and a dibenzo[b,f][1,4]oxazepin moiety. The benzamide moiety has a methoxy (OCH3) group attached to the 3-position, and the dibenzo[b,f][1,4]oxazepin moiety has a methyl (CH3) group at the 8-position and a carbonyl (C=O) group at the 11-position .Scientific Research Applications

Antioxidant and Free Radical Scavenging Activity

Benzamide derivatives, including the compound , have been studied for their antioxidant properties . They can act as free radical scavengers, potentially reducing oxidative stress in biological systems . This property is crucial because oxidative stress is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Antibacterial Applications

These compounds have shown antibacterial activity against both gram-positive and gram-negative bacteria . This makes them candidates for developing new antibacterial agents, which is particularly important in the era of increasing antibiotic resistance.

Metal Chelating Activity

Some benzamide derivatives exhibit metal chelating activity . Chelators can bind to metal ions, which may be beneficial in treating metal-related toxicities or disorders like Wilson’s disease, where copper accumulates in tissues.

Catalysis in Organic Synthesis

The compound’s structural motif is useful in catalytic organic synthesis . For example, dibenzoxazepinones, which are structurally related to the compound, are valuable in synthesizing pharmaceuticals through C–H amination, a process that introduces nitrogen atoms into organic molecules .

Drug Discovery and Development

The structural features of benzamides make them significant in drug discovery . They are part of a broader class of compounds used in the development of treatments for various conditions, including cancer, hypercholesterolemia, and inflammatory diseases .

Industrial Applications

Beyond medical and pharmaceutical applications, benzamide derivatives find use in industrial sectors such as plastics, rubber, paper industry, and agriculture . Their chemical properties can enhance the performance or processing of materials in these industries.

Safety and Hazards

properties

IUPAC Name |

3-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-13-6-8-20-18(10-13)24-22(26)17-12-15(7-9-19(17)28-20)23-21(25)14-4-3-5-16(11-14)27-2/h3-12H,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXBRZZREYQXFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)OC)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2938637.png)

![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)

![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)

![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)

![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![4-tert-butyl-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide](/img/structure/B2938651.png)

![N-[1-[(4-Chlorophenyl)amino]-2-(4-methylphenyl)-2-2-furancarboxamide](/img/structure/B2938653.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2938655.png)